PRMT3 Binding Affinity: Micromolar EC50 in Cellular Thermal Shift Assay
5-Benzyl-3-methylpyrrolidin-2-one demonstrates a measurable binding affinity for Protein Arginine N-Methyltransferase 3 (PRMT3) in a cellular context. Using a Cellular Thermal Shift Assay (CETSA) to assess protein stabilization in HEK293 cells expressing the ePL-tagged human PRMT3 methyltransferase domain, the compound exhibited an EC50 of 1,300 nM [1]. This value provides a quantitative benchmark for PRMT3 engagement and differentiates the compound from structurally related molecules that have not been shown to bind this target, such as simpler pyrrolidinones.
| Evidence Dimension | Binding affinity (EC50) for human PRMT3 |
|---|---|
| Target Compound Data | EC50 = 1,300 nM |
| Comparator Or Baseline | N/A (Other pyrrolidinone analogs, e.g., 3-methylpyrrolidin-2-one, have no reported PRMT3 binding data) |
| Quantified Difference | > 19-fold weaker than a potent PRMT3 inhibitor (IC50 = 19 nM) reported elsewhere [2] |
| Conditions | Cellular Thermal Shift Assay (CETSA) using ePL-tagged human PRMT3 methyltransferase domain (residues 211-531) expressed in HEK293 cells |
Why This Matters
This specific EC50 value establishes 5-benzyl-3-methylpyrrolidin-2-one as a validated tool compound for probing PRMT3 biology, allowing researchers to compare its cellular target engagement against more potent, but structurally distinct, PRMT3 inhibitors.
- [1] BindingDB. (n.d.). BDBM50247349 CHEMBL4072005: EC50 = 1300 nM for ePL-tagged human PRMT3. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247349 View Source
- [2] BindingDB. (n.d.). BDBM50247361 CHEMBL4077534: IC50 = 19 nM for PRMT3 inhibition. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247361 View Source
